molecular formula C16H15NO4 B8345308 Ethyl 2-(6-methoxynicotinoyl)benzoate

Ethyl 2-(6-methoxynicotinoyl)benzoate

Cat. No.: B8345308
M. Wt: 285.29 g/mol
InChI Key: RJKBNCVNIBFPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-methoxynicotinoyl)benzoate is an ester derivative featuring a benzoate backbone substituted with a 6-methoxy-nicotinoyl group. The compound’s structure combines a pyridine ring (nicotinoyl moiety) with a methoxy group at the 6-position and an ethyl ester at the benzoate’s 2-position. Its structural uniqueness lies in the electronic and steric effects imparted by the nicotinoyl group, which differentiates it from simpler benzoate esters like ethyl 2-methoxybenzoate .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

ethyl 2-(6-methoxypyridine-3-carbonyl)benzoate

InChI

InChI=1S/C16H15NO4/c1-3-21-16(19)13-7-5-4-6-12(13)15(18)11-8-9-14(20-2)17-10-11/h4-10H,3H2,1-2H3

InChI Key

RJKBNCVNIBFPQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CN=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 2-(6-methoxynicotinoyl)benzoate:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
Mthis compound C₁₅H₁₃NO₄ Methyl ester, 6-methoxy-nicotinoyl Liquid state; R&D applications
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 2-methoxy, ethyl ester Food additive (JECFA/FCC standards)
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) C₁₈H₂₄N₂O₃S Thioether, isoxazole-amino chain Medicinal chemistry (biological activity)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 4-dimethylamino, ethyl ester Resin co-initiator (high reactivity)

Key Differences and Implications

Ester Group Variation: Methyl vs. Ethyl
  • Mthis compound (C₁₅H₁₃NO₄) differs only in the ester group (methyl vs. ethyl). Storage conditions for the methyl analog recommend a dry, cool environment, suggesting similar stability requirements for the ethyl derivative .
Substituent Position and Type
  • Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃) lacks the nicotinoyl group but has a methoxy substituent directly on the benzoate ring. This simpler structure is approved for food use under JECFA/FCC standards, whereas the nicotinoyl-containing compound may have specialized applications due to its pyridine-derived moiety .
  • I-6501 and I-6502 feature thioether/ether linkages and isoxazole-amino chains, which are structurally distinct from the nicotinoyl group. These differences likely confer unique biological activities, such as enzyme inhibition or receptor binding, compared to the pyridine-based target compound .
Reactivity in Polymer Chemistry
  • Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resins compared to methacrylate derivatives. By analogy, the electron-withdrawing nicotinoyl group in this compound could enhance its reactivity in photopolymerization or catalysis, though experimental data is lacking .

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